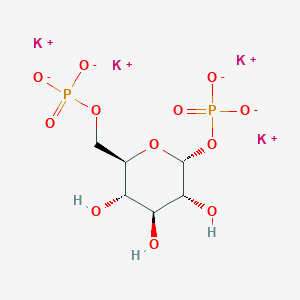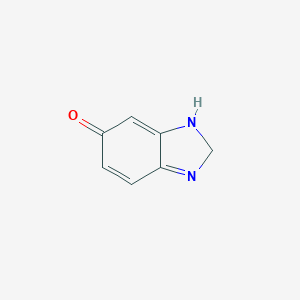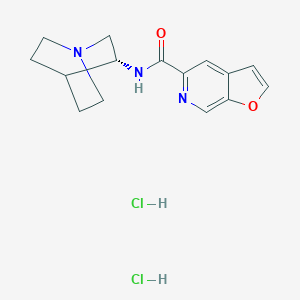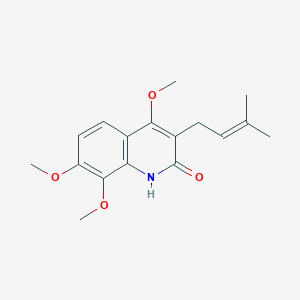![molecular formula C12H12N2O3 B121266 2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile CAS No. 58610-64-3](/img/structure/B121266.png)
2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2’,3’-Dihydro-7’-methyl-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-6’-carbonitrile” is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 . It is used in the preparation of camptothecin (CPT) derivatives . CPT is a cytotoxic quinoline alkaloid which inhibits topoisomerase I (topo I), an enzyme that acts to cut one strand of double-stranded DNA, relax the strand, and reanneal the strands together .
Molecular Structure Analysis
The molecular structure of this compound consists of a spiro[1,3-dioxolane-2,1’(5’H)-indolizine] ring system, with a methyl group attached to the 7’ position, a carbonitrile group at the 6’ position, and an oxo group at the 5’ position .Physical And Chemical Properties Analysis
This compound appears as a grey solid . It has an exact mass of 232.08500 . It has 4 hydrogen bond acceptors and no hydrogen bond donors .Scientific Research Applications
Antitumor and Cytotoxic Activities
The structural framework of this compound is beneficial in creating molecules with antitumor and cytotoxic activities . Researchers have synthesized various derivatives that have shown potent effects on human tumor cell lines, including prostate cancer. This application is particularly significant in the development of new chemotherapeutic drugs.
Biological Activity Modulation
Indole derivatives, like the one , play a pivotal role in cell biology and are used as biologically active compounds for treating cancer cells, microbes, and various disorders . The compound’s ability to fuse with different heterocyclic structures allows for the modulation of biological activity, which is essential in pharmaceutical research.
Synthetic Strategies for Alkaloid Synthesis
The compound’s structure is prevalent in selected alkaloids, which are vital natural products with significant biological importance . Synthetic strategies involving this compound can lead to the development of new alkaloids with potential therapeutic benefits.
Ionic Liquid Catalysts in Synthesis
Spiro compounds, which include the compound , can be synthesized using ionic liquid catalysts . These catalysts facilitate the creation of novel spirocyclic compounds, which are of interest due to their chemical, biological, and medical properties.
Development of New Synthetic Methods
The compound’s framework is instrumental in the development of new synthetic methods for creating molecules with interesting chemical and biological properties . This includes the synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives, which have applications in medicinal chemistry.
Chemical Synthesis Accelerators
Due to its reactive nature, this compound can act as an accelerator in chemical reactions, speeding up synthesis processes in medicinal and organic chemistry . This application is crucial in the efficient production of pharmaceuticals and other chemical products.
Research Tool in Molecular Biology
As a molecule that can interact with DNA and enzymes, this compound serves as a valuable research tool in molecular biology . It helps in understanding the mechanisms of action of various biological molecules and in the development of new diagnostic tools.
properties
IUPAC Name |
7'-methyl-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-6'-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-6-10-12(16-4-5-17-12)2-3-14(10)11(15)9(8)7-13/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBNYJSVGQGNAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360923 |
Source


|
| Record name | AGN-PC-0K1Y3B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile | |
CAS RN |
58610-64-3 |
Source


|
| Record name | AGN-PC-0K1Y3B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)



![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)
![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)
